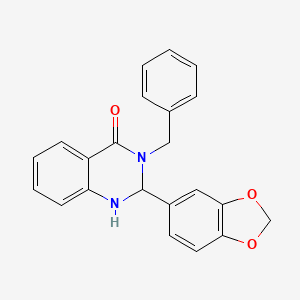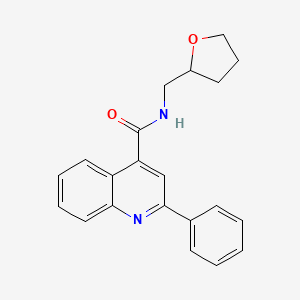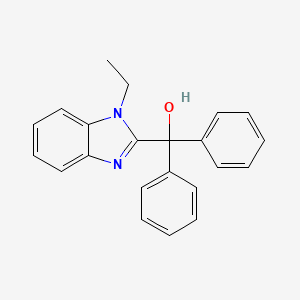
2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as MPSPF, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide involves the inhibition of various enzymes, as mentioned above. The exact mechanism of inhibition varies depending on the enzyme targeted. For example, this compound inhibits carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. Similarly, it inhibits histone deacetylase by binding to the enzyme's catalytic domain and preventing it from deacetylating histones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme targeted. For example, inhibition of carbonic anhydrase has been shown to reduce intraocular pressure, making it a potential treatment for glaucoma. Inhibition of histone deacetylase has been linked to the treatment of cancer, as it can induce apoptosis (programmed cell death) in cancer cells. Inhibition of phosphodiesterase has been linked to the treatment of asthma, as it can relax bronchial smooth muscle and improve airflow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for various enzymes. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide. One potential direction is the optimization of the synthesis method to improve yields and purity of the final product. Another direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and asthma. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide involves a multistep process that begins with the reaction of 2-fluorobenzoyl chloride with 2-methylphenylamine to yield 2-fluoro-N-(2-methylphenyl)benzamide. The next step involves the reaction of this intermediate compound with piperidine-1-sulfonyl chloride to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and phosphodiesterase. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases, such as cancer, Alzheimer's disease, and asthma.
Propiedades
IUPAC Name |
2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-7-3-4-8-18(14)21-19(23)16-13-15(9-10-17(16)20)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFCMYJCXZUYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)
![methyl 2-({[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetyl}amino)benzoate](/img/structure/B5002028.png)
![3-[(anilinocarbonyl)amino]-3-oxopropyl diethyldithiocarbamate](/img/structure/B5002043.png)
![4-({4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5002045.png)


![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
![1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)


![ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5002092.png)
![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)
![allyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5002122.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5002124.png)